

5-Quinolinylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Quinolinylboronic acid

Cat. No.: B1239883

[Get Quote](#)

An In-depth Technical Guide to **5-Quinolinylboronic Acid** for Researchers and Drug Development Professionals

Introduction

5-Quinolinylboronic acid (CAS No: 355386-94-6) is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} Its structure, which incorporates a quinoline scaffold—a privileged motif in drug discovery—with a reactive boronic acid functional group, makes it a valuable building block in organic synthesis.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the reaction workflow.

The primary utility of **5-quinolinylboronic acid** lies in its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, such as biaryl compounds.^{[3][4][5]} The ability to introduce the quinoline moiety into novel molecules allows researchers to explore new chemical space and develop compounds with potentially enhanced biological activities or unique photophysical properties.^{[2][3]} Consequently, **5-quinolinylboronic acid** is a sought-after intermediate in the development of new therapeutic agents and advanced materials.^[2]

Core Data Presentation

The fundamental physicochemical properties of **5-Quinolinylboronic acid** are summarized in the table below. This data is essential for stoichiometric calculations, experimental design, and analytical characterization.

Property	Data	Citations
Molecular Formula	C ₉ H ₈ BNO ₂	[1] [6] [7] [8] [9]
Molecular Weight	172.98 g/mol	[6] [8] [9]
CAS Number	355386-94-6	[1] [7] [8] [9]
Appearance	White to off-white crystalline solid	[1]
IUPAC Name	quinolin-5-ylboronic acid	[9]
Synonyms	Quinoline-5-boronic acid, 5-Boronoquinoline	[1] [7] [8]

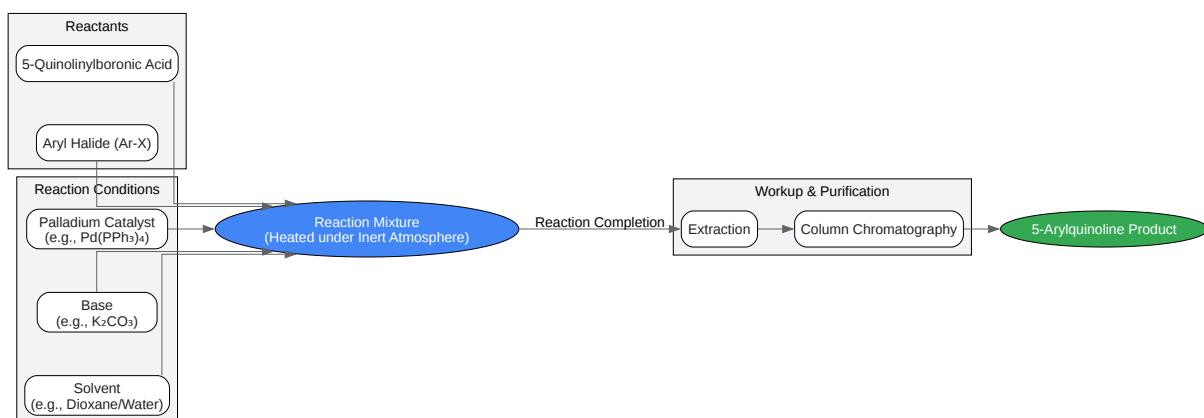
Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of **5-quinolinylboronic acid**.[\[2\]](#) The following is a representative experimental protocol for the coupling of **5-quinolinylboronic acid** with an aryl halide. This procedure is adapted from established methodologies for similar coupling reactions.[\[3\]](#)[\[10\]](#)

Objective: To synthesize a 5-arylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **5-Quinolinylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.05 equivalents)


- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.5 - 4.0 equivalents)
- Solvent system (e.g., 1,4-dioxane and water (4:1 v/v) or Toluene and water (10:1 v/v))
- Inert gas (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), **5-quinolinylboronic acid** (1.2 mmol), the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.03 mmol), and the base (e.g., K_2CO_3 , 2.5 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an anaerobic environment.
- Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$).
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired 5-arylquinoline.

Mandatory Visualization

The following diagram illustrates the general workflow and key components of the Suzuki-Miyaura cross-coupling reaction, a fundamental process in which **5-quinolinylboronic acid** is utilized.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. CAS 355386-94-6 | Quinoline-5-boronic acid - Synblock [synblock.com]
- 9. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [5-Quinolinylboronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239883#5-quinolinylboronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com